![molecular formula C20H26N4O4 B2549113 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine CAS No. 946371-57-9](/img/structure/B2549113.png)
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine: is a synthetic organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with an ethoxy and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first substituted with a 3,5-dimethoxybenzoyl group through a nucleophilic substitution reaction.
Formation of the pyrimidine intermediate: The pyrimidine ring is synthesized separately, incorporating ethoxy and methyl groups through alkylation reactions.
Coupling reaction: The piperazine and pyrimidine intermediates are then coupled together under specific conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:
Use of high-purity reagents: Ensuring the starting materials are of high purity to minimize side reactions.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperazine/pyrimidine compounds.
Aplicaciones Científicas De Investigación
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to receptors: Modulating the activity of receptors involved in various biological processes.
Inhibiting enzymes: Blocking the activity of enzymes that play a role in disease pathways.
Altering signaling pathways: Affecting intracellular signaling cascades that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenylamine: Similar structure with a phenylamine group instead of a pyrimidine ring.
1-(3,5-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine: Contains a fluorophenyl group instead of a pyrimidine ring.
Uniqueness
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is unique due to its combination of a piperazine ring with a 3,5-dimethoxybenzoyl group and a pyrimidine ring with ethoxy and methyl substitutions. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-10-16(26-3)12-17(11-15)27-4/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXXUGKATPHXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
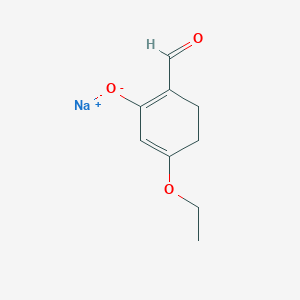
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)
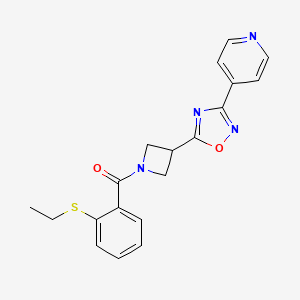
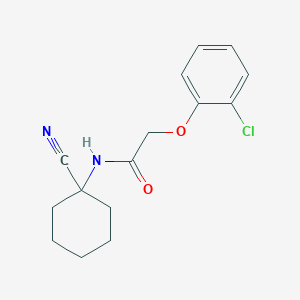
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
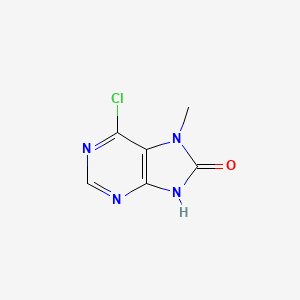
![1-[(2,5-Dimethylfuran-3-yl)methyl]-3-ethylurea](/img/structure/B2549042.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2549044.png)
![2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2549046.png)
![6-Methyl-2-{[1-(2-phenylbutanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2549047.png)
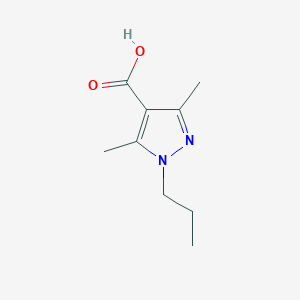

![N-(3-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2549053.png)
